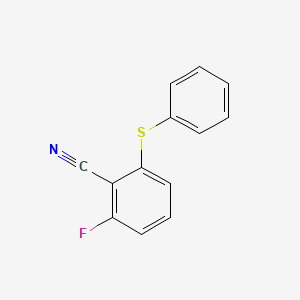

2-Fluoro-6-(phenylsulfanyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-6-(phenylsulfanyl)benzonitrile is an organic compound with the molecular formula C13H8FNS and a molecular weight of 229.27 g/mol . This compound is characterized by the presence of a fluorine atom, a phenylsulfanyl group, and a benzonitrile moiety. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(phenylsulfanyl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(phenylsulfanyl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.

Coupling Reactions: The benzonitrile moiety can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Fluoro-6-(phenylsulfanyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(phenylsulfanyl)benzonitrile is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the phenylsulfanyl group can undergo redox reactions. The benzonitrile moiety can also interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a phenylsulfanyl group.

2-Fluoro-6-(3-fluoro-phenylsulfanyl)-benzonitrile: Contains an additional fluorine atom on the phenylsulfanyl group.

Uniqueness

2-Fluoro-6-(phenylsulfanyl)benzonitrile is unique due to the presence of both a fluorine atom and a phenylsulfanyl group, which confer distinct chemical properties. These functional groups allow for a wide range of chemical reactions and interactions, making it a versatile compound in research and development.

Biological Activity

2-Fluoro-6-(phenylsulfanyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom and a phenylsulfanyl group attached to a benzonitrile moiety. This unique structure allows for diverse chemical reactivity and potential interactions with biological targets.

The mechanism of action for this compound is not extensively documented; however, it is hypothesized that its functional groups may interact with various biomolecules. The fluorine atom can participate in hydrogen bonding, while the phenylsulfanyl group may undergo redox reactions, potentially influencing enzyme activities and receptor interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, fluoroaryl-2,2′-bichalcophene derivatives demonstrated effectiveness against Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values as low as 16 µM . While specific data on this compound is limited, its structural analogs suggest potential antibacterial properties.

Anticancer Activity

Research into related benzonitrile derivatives has revealed anticancer potential. A study highlighted the broad-spectrum activity of certain benzonitrile derivatives against various cancer cell lines . The presence of the nitrile group may enhance the ability of these compounds to inhibit tumor growth through multiple pathways.

Study on Antimicrobial Activity

A recent investigation focused on the antimicrobial efficacy of structurally similar compounds. The study found that derivatives with fluorinated phenyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The incorporation of fluorine was noted to increase the potency against bacterial strains, suggesting that this compound might also possess similar effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications in the phenyl group could significantly affect biological activity. For example, the introduction of electron-withdrawing groups like fluorine improved the antimicrobial efficacy of certain compounds. This relationship underscores the importance of functional group positioning and type in determining biological outcomes .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

2-fluoro-6-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCCNSBWSXDGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.